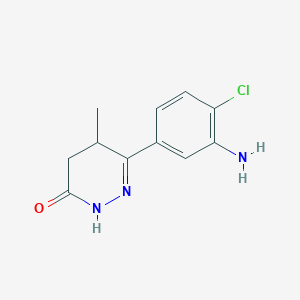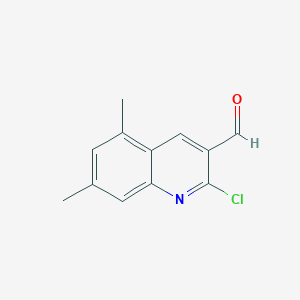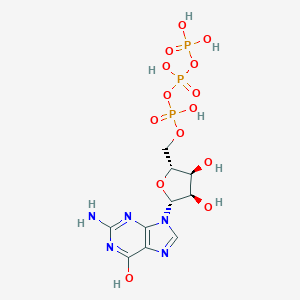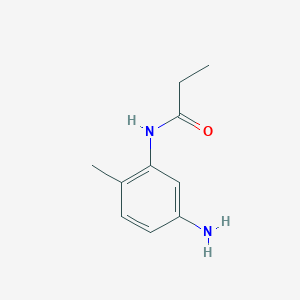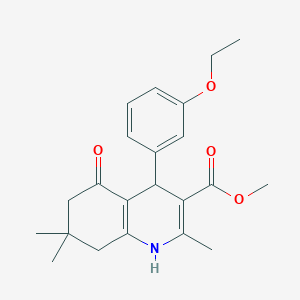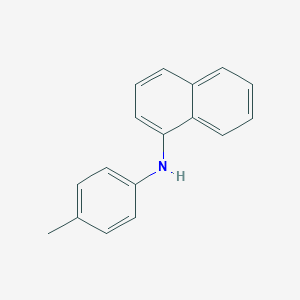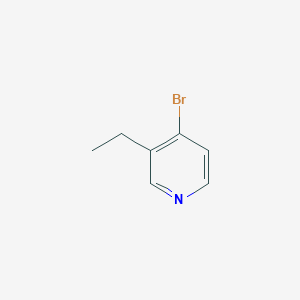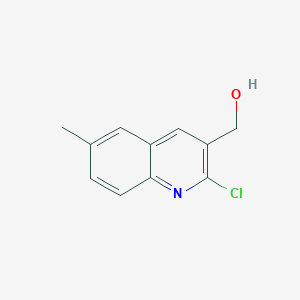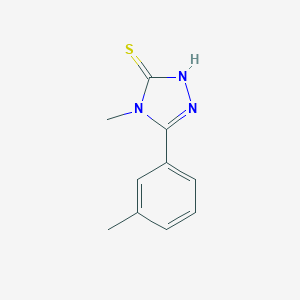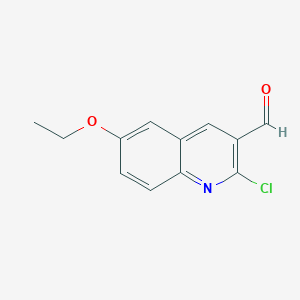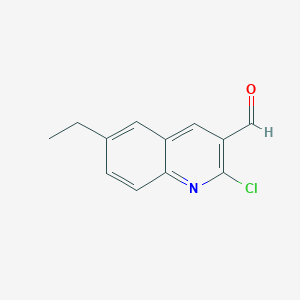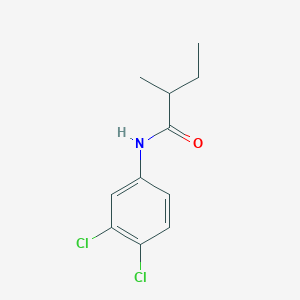![molecular formula C10H7ClO2S B187165 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 34576-96-0](/img/structure/B187165.png)
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 g/mol . It is a derivative of benzo[b]thiophene, featuring a chlorine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
The compound interacts with Mcl-1, leading to its downregulation . This prompts a conspicuous apoptotic response in cancer cells . The compound can also cause DNA damage .
Biochemical Pathways
The compound affects the apoptosis pathway by downregulating Mcl-1, which leads to an increase in apoptosis . It also impacts the DNA damage repair pathway by causing DNA damage .
Result of Action
The result of the compound’s action is an increase in apoptosis and DNA damage in cancer cells . This can lead to a decrease in tumor growth and potentially overcome resistance to certain anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of dust and aerosols could potentially affect the compound’s stability . Additionally, the compound’s efficacy could be influenced by the specific cellular environment within the tumor, including factors such as pH, oxygen levels, and the presence of other biochemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylbenzo[b]thiophene-2-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid undergoes various
Properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGVHWHFCFSQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355679 | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-96-0 | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the platinum(IV) prodrug containing L2 impact cancer cells, particularly those resistant to cisplatin?
A1: Research indicates that the platinum(IV) prodrug incorporating L2, [Pt(NH3)2Cl2(L2)2], exhibits promising anticancer activity, especially against cisplatin-resistant cancer cells. [] This enhanced activity stems from its multi-targeted approach.
- Targeting Mcl-1: The complex effectively downregulates myeloid cell leukemia-1 (Mcl-1), a protein known to inhibit apoptosis (programmed cell death) and promote DNA damage repair, both of which contribute to cisplatin resistance. [] By inhibiting Mcl-1, the prodrug promotes apoptosis in these resistant cells.
- Disrupting DNA Repair: In addition to Mcl-1 inhibition, the prodrug also targets DNA repair mechanisms, further enhancing its efficacy against cisplatin-resistant cells. Specifically, it downregulates DNA repair proteins RAD51 and BRCA2 and inhibits the formation of RAD51 foci, a crucial step in the homologous recombination repair pathway. []
Q2: What are the potential advantages of using the L2-containing platinum(IV) prodrug compared to cisplatin alone?
A2: Preclinical studies highlight several advantages of this prodrug over cisplatin:
- Overcoming Cisplatin Resistance: The prodrug demonstrates significantly higher cytotoxicity against cisplatin-resistant non-small-cell lung and ovarian cancer cells compared to cisplatin alone. []
- Improved In Vivo Efficacy: In mouse models of non-small-cell lung cancer, the prodrug demonstrates superior tumor growth inhibition compared to cisplatin. []
- Reduced Toxicity: Importantly, the acute toxicity of the prodrug in mice appears lower than that of cisplatin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


